Product packaging for Diphenyltetradecane(Cat. No.:CAS No. 97392-71-7)

Diphenyltetradecane

Cat. No.: B12647141
CAS No.: 97392-71-7
M. Wt: 350.6 g/mol
InChI Key: RHISRDQWNQEBBY-UHFFFAOYSA-N
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Description

Academic Context and Significance of Diphenyltetradecane

This compound belongs to the class of long-chain alkylbenzenes (LABs), which are hydrocarbons featuring one or more phenyl groups attached to a linear or branched alkane chain. nih.gov The academic significance of this compound and its analogs stems from their diverse applications and the fundamental chemical principles they exemplify.

In the field of materials science, specific isomers of this compound are utilized as precursors and modifying agents in the synthesis of polymers. For instance, 7,8-diphenyl-tetradecane-1,14-dicarboxylic acid is a key ingredient in the preparation of certain epoxy resins. google.comgoogle.com The incorporation of this bulky, difunctional molecule can influence the physical properties of the resulting polymer, such as its flexibility and thermal stability.

Furthermore, long-chain alkylbenzenes, including this compound, serve as important molecular markers in environmental and geochemical research. taylorandfrancis.comnih.govcd-genomics.com Their presence and specific isomeric distribution in environmental samples can provide insights into the sources and history of organic pollutants, particularly those derived from industrial detergents and petroleum products. nih.gov

The study of this compound and related compounds also contributes to a deeper understanding of the physical and chemical properties of hydrocarbons. Research on the viscosity, boiling point, and other thermodynamic properties of these molecules is crucial for the petroleum industry and for developing predictive models for the behavior of complex hydrocarbon mixtures. mit.edu

Historical Trajectories and Modern Research Impetus

The study of long-chain aromatic hydrocarbons has a history rooted in the development of industrial chemistry. Early research in the mid-20th century focused on the synthesis and properties of alkyl-substituted aromatic compounds for applications such as lubricating oils and detergents. A 1958 patent, for example, describes a process for producing long-chain alkyl-substituted monocyclic aromatic hydrocarbons, highlighting the early industrial interest in this class of compounds. google.com

The impetus for modern research on this compound and its isomers is driven by several factors. In materials science, there is a continuous search for new monomers and additives to create polymers with enhanced properties. The functionalized isomer, 7,8-diphenyl-tetradecane-1,14-dicarboxylic acid, is explored for its potential to improve the performance of epoxy resins. google.comgoogle.com

In analytical and environmental chemistry, the development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has enabled the detailed analysis of complex mixtures of long-chain alkylbenzenes. khanacademy.orgcaymanchem.comnih.gov This has fueled research into using specific isomers of compounds like this compound as tracers for pollution and for understanding the fate of hydrocarbons in the environment.

Modern computational chemistry also plays a significant role, allowing for the prediction of physical and chemical properties of different this compound isomers. scirp.org These theoretical studies complement experimental work and aid in the design of molecules with specific desired characteristics.

Isomeric Considerations in this compound Research

The existence of numerous isomers is a key aspect of this compound chemistry, with each isomer potentially exhibiting distinct physical and chemical properties. scirp.orgrsc.org The position of the two phenyl groups on the tetradecane (B157292) chain significantly influences the molecule's shape, polarity, and reactivity.

Two notable isomers are 1,1-Diphenyltetradecane and 1,14-Diphenyltetradecane. In 1,1-Diphenyltetradecane, both phenyl groups are attached to the first carbon atom of the tetradecane chain, creating a sterically hindered and non-polar structure. chemblink.com In contrast, 1,14-Diphenyltetradecane has the phenyl groups at opposite ends of the fourteen-carbon chain, resulting in a more linear and symmetric molecule. lookchem.com

Another significant isomer is 7,8-diphenyl-tetradecane-1,14-dicarboxylic acid. google.com This molecule is not only a positional isomer in terms of the phenyl group placement but is also functionalized with carboxylic acid groups at both ends of the alkane chain. This difunctionality makes it a valuable monomer for polymerization reactions. ontosight.ai

The separation and identification of these isomers are critical for their specific applications and are typically achieved using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for structural elucidation. khanacademy.orgcaymanchem.comtheseus.fidrexel.edu The study of these isomers is essential for understanding how molecular structure dictates macroscopic properties and for the targeted synthesis of materials with specific functionalities. scirp.orgrsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound Isomers

Property1,1-Diphenyltetradecane1,14-Diphenyltetradecane7,8-diphenyl-tetradecane-1,14-dicarboxylic acid
Molecular Formula C26H38C26H38C28H36O4
Molecular Weight ( g/mol ) 350.59350.59436.58
CAS Number 97392-71-7 nih.gov73992-36-6 lookchem.comNot available
Boiling Point (°C at 760 mmHg) 448.3 (Calculated) chemblink.comNot availableNot available
Density (g/cm³) 0.913 (Calculated) chemblink.comNot availableNot available
Flash Point (°C) 252.9 (Calculated) chemblink.comNot availableNot available

Table 2: Properties of Epoxy Resin Utilizing 7,8-diphenyl-tetradecane-1,14-dicarboxylic acid diglycidyl ester

PropertyValue
Epoxy Equivalent Weight 290
Acid Value 0.02
Saponification Value 195
Viscosity (cps at 23°C) 250
Source: google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38 B12647141 Diphenyltetradecane CAS No. 97392-71-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97392-71-7

Molecular Formula

C26H38

Molecular Weight

350.6 g/mol

IUPAC Name

1-phenyltetradecylbenzene

InChI

InChI=1S/C26H38/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h12-17,19-22,26H,2-11,18,23H2,1H3

InChI Key

RHISRDQWNQEBBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Sophisticated Synthesis Strategies for Diphenyltetradecane and Its Functionalized Derivatives

Advanced Alkylation Methodologies for Diphenyltetradecane Scaffolds

The construction of the this compound backbone often relies on advanced alkylation strategies that enable the precise formation of carbon-carbon bonds. These methods have evolved to overcome challenges associated with traditional alkylation reactions, such as lack of selectivity and harsh reaction conditions.

Organometallic Reagent-Mediated Arylations

Organometallic reagents are powerful tools for the arylation of alkyl chains, forming the core structure of this compound. libretexts.org These reagents, which feature a carbon-metal bond, act as potent nucleophiles, reacting with electrophilic carbon centers to create new C-C bonds. libretexts.org

A classic approach involves the reaction of an organometallic compound, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a suitable electrophile. For instance, the synthesis of 1,14-diphenyltetradecane has been achieved through the reduction of 1,14-diphenyl-3,12-tetradecadione, which in turn was prepared by reacting di-β-phenylethylcadmium with sebacyl chloride. dss.go.th

Recent advancements have focused on expanding the scope and functional group tolerance of these reactions. For example, strontium-mediated arylation of N,N,N',N'-tetramethylurea has been demonstrated as a synthetic equivalent for a carbonyl dication, allowing for the one-pot stepwise bis-addition of two different lithium organometallics to produce unsymmetrical ketones. researchgate.net Furthermore, gold(III) organometallic complexes have been developed for the efficient and chemoselective arylation of cysteine residues in unprotected peptides and proteins, highlighting the potential for creating functionalized diarylalkanes under mild, biocompatible conditions. nih.govnih.gov These reactions proceed rapidly at ambient temperature and across a wide pH range. nih.gov

Table 1: Examples of Organometallic Reagents in Arylation Reactions

Organometallic ReagentElectrophileProduct TypeReference
Di-β-phenylethylcadmiumSebacyl chlorideDiketone precursor to this compound dss.go.th
Organolithium reagentsN,N,N',N'-tetramethylureaUnsymmetrical ketones researchgate.net
Au(III) organometallic complexesCysteine residuesS-aryl bioconjugates nih.govnih.gov

Catalytic Cross-Coupling Approaches for Diarylated Alkanes

Catalytic cross-coupling reactions have revolutionized the synthesis of diarylated alkanes by providing highly efficient and selective methods for forming C-C bonds. These reactions typically involve a transition metal catalyst, such as palladium, nickel, or copper, which facilitates the coupling of an organometallic reagent with an organic halide or pseudohalide. researchgate.netresearchgate.net

A notable strategy is the nickel-catalyzed 1,1-diarylation of unactivated terminal alkenes, which provides a modular route to 1,1-diarylalkanes from readily available starting materials. chinesechemsoc.orgchinesechemsoc.org This method utilizes aryl bromides and aryl boronic acids as coupling partners in a redox-neutral process that exhibits high regioselectivity and functional group tolerance. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds through a proposed Ni(0)/Ni(II) catalytic cycle. chinesechemsoc.orgchinesechemsoc.org

Copper-catalyzed diarylation of alkenes has also emerged as a powerful technique. nih.govacs.org This method involves the migratory insertion of an alkene into an aryl-copper complex, generating a new C(sp3)-Cu intermediate that subsequently reacts with an aryl iodide to achieve vicinal diarylation. nih.govacs.org This approach allows for the creation of complex, stereochemically rich structures from simple alkene precursors. nih.govacs.org

Table 2: Comparison of Catalytic Cross-Coupling Methods for Diarylation

Catalyst SystemAlkene SubstrateCoupling PartnersKey FeaturesReference
Nickel/N-heterocyclic carbeneUnactivated terminal alkenesAryl bromides, Aryl boronic acidsHigh 1,1-regioselectivity, broad functional group tolerance chinesechemsoc.orgchinesechemsoc.org
CopperAlkenesAryl-copper complex, Aryl iodideVicinal diarylation, access to stereochemically rich products nih.govacs.org
ChromiumAlkenesNot specifiedAccess to diarylated tertiary alkanes researchgate.net

Stereoselective and Regioselective Synthesis of this compound Isomers

Controlling the stereochemistry and regiochemistry during the synthesis of this compound is crucial for accessing specific isomers with distinct properties. numberanalytics.commasterorganicchemistry.com Stereoselective synthesis aims to produce a single stereoisomer, while regioselective synthesis targets a specific constitutional isomer. numberanalytics.commasterorganicchemistry.com

The development of stereoselective methods often relies on the use of chiral catalysts or auxiliaries to induce asymmetry in the product. ethz.ch For example, the stereoselective synthesis of heterocyclic tetraphenylethylene (B103901) analogues, which share structural similarities with diarylalkanes, has been achieved with full stereocontrol over the (E)-isomer configuration. rsc.org Similarly, the synthesis of pinane-based 2-amino-1,3-diols, which involves the stereoselective construction of a key moiety, has been extensively studied. beilstein-journals.org

Regioselectivity, the control of where functional groups are placed on a molecule, is another critical aspect. numberanalytics.com In the context of this compound, this could involve controlling the attachment points of the phenyl groups along the tetradecane (B157292) chain. The PPA-mediated synthesis of indanones, for instance, demonstrates how reaction conditions can be tuned to switch the regioselectivity of the cyclization reaction. d-nb.info Furthermore, transition-metal-free methods have been developed for the regioselective synthesis of alkylboronates from arylacetylenes and vinyl arenes, yielding anti-Markovnikov products with high selectivity. rsc.org

Sustainable and Enabling Technologies in this compound Synthesis

The drive towards greener and more efficient chemical processes has led to the adoption of sustainable and enabling technologies in the synthesis of this compound and its derivatives. ritsumei.ac.jpnih.gov These technologies aim to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov

Photoredox Catalysis for Carbon-Carbon Bond Formation

Visible light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. sigmaaldrich.comorgsyn.org This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. sigmaaldrich.comorgsyn.org These radicals can then engage in a variety of bond-forming reactions.

Photoredox catalysis has been successfully applied to the synthesis of diarylalkanes. For instance, the synthesis of these compounds can be achieved through photoreductive methods. acs.org The versatility of photoredox catalysis allows for the functionalization of a wide range of substrates, including those with sensitive functional groups, making it a valuable tool for late-stage modifications. princeton.edu Recently, the discovery of photoredox autocatalysis, where the product itself acts as the photocatalyst, offers a new paradigm for catalyst-free synthesis. chemrxiv.org

Table 3: Key Features of Photoredox Catalysis in Synthesis

FeatureDescriptionReference
Mild Reaction Conditions Reactions are often carried out at room temperature using visible light, reducing energy consumption. sigmaaldrich.comorgsyn.org
High Functional Group Tolerance The radical-based mechanism often tolerates a wide range of functional groups that are incompatible with traditional ionic reactions. princeton.edu
Sustainable Utilizes light as a renewable energy source and can reduce the need for harsh reagents. nih.gov
Versatility Applicable to a broad scope of transformations, including cross-coupling and C-H functionalization. sigmaaldrich.com

Electrosynthesis and Continuous Flow Processes

Electrosynthesis and continuous flow chemistry are two enabling technologies that offer significant advantages in terms of efficiency, safety, and scalability for the synthesis of this compound and related compounds. nih.govnih.govinnovation.canih.govrsc.org

Electrosynthesis utilizes electrical current to drive chemical reactions, often providing a cleaner and more efficient alternative to traditional reagent-based methods. nih.gov For example, the electrosynthesis of 1,4-bis(diphenylphosphanyl) tetrasulfide has been reported with high yield and selectivity. nih.gov This method avoids the use of stoichiometric chemical oxidants, reducing waste generation. The electrosynthesis of 4-chloro derivatives of pyrazole (B372694) and alkylpyrazoles has also been explored. nais.net.cn

Continuous flow chemistry involves performing reactions in a continuously flowing stream rather than in a batch reactor. nih.govinnovation.ca This approach offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. innovation.canih.gov The integration of continuous flow with other technologies, such as photoredox catalysis and electrochemistry, can lead to highly efficient and automated synthesis platforms. rsc.org The synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives has been successfully demonstrated using a continuous-flow procedure, allowing for gram-scale production in a safe and straightforward manner. beilstein-journals.org

Synthesis of this compound-Based Macromolecules and Oligomers

The synthesis of macromolecules and oligomers incorporating a this compound structure primarily relies on established polycondensation methodologies developed for poly(arylene alkylene)s. These polymers are characterized by aromatic rings linked by flexible alkylene chains, and their synthesis can be adapted to use monomers that would form a this compound repeating unit.

One of the prominent methods for this type of polymerization is the superacid-mediated Friedel-Crafts polycondensation. nih.govrsc.org In this approach, an aromatic monomer, such as biphenyl (B1667301), can be reacted with a long-chain dielectrophile in the presence of a superacid like triflic acid. To form a this compound-based polymer, one could theoretically use a 1,14-dihalo- or dihydroxy-tetradecane derivative to react with biphenyl, or alternatively, react a diphenyl monomer with a C14 linker.

Functionalized derivatives are often incorporated to impart specific properties to the resulting macromolecules. For instance, in the context of anion exchange membranes (AEMs), functional groups like piperidinium (B107235) are introduced. capes.gov.brrsc.org The synthesis can involve the polycondensation of monomers like N-methyl-4-piperidone with biphenyl or terphenyl, followed by quaternization to introduce cationic sites. rsc.orgcapes.gov.br This strategy creates polymers with enhanced alkaline stability, which is crucial for applications like fuel cells. nih.govcapes.gov.br

The general synthetic scheme involves the reaction of an electron-rich arene monomer with a suitable ketone or other electrophile in a superacid medium. rsc.org This generates a carbocation that attacks the aromatic ring, leading to chain growth. For creating this compound-based structures, a monomer containing a tetradecane chain would be required.

Another relevant technique is Acyclic Diene Metathesis (ADMET) polymerization, which is effective for synthesizing long-chain aliphatic polyesters and could be adapted for hydrocarbon-based polymers. mdpi.com This method uses a ruthenium catalyst to couple terminal dienes. A monomer such as 1,4-bis(undec-10-en-1-yl)benzene could potentially be used to create a poly(arylene alkylene) with long aliphatic chains. Although direct synthesis of this compound polymers via ADMET is not explicitly detailed in the literature, the methodology is suitable for long-chain monomers. Research on the ADMET copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-decadiene (B157367) has yielded high molecular weight unsaturated polyesters. mdpi.com However, an attempt to use 1,13-tetradecadiene (B1583877) resulted in lower molecular weight polymers, indicating that further optimization would be necessary for longer chain dienes. mdpi.com

The properties of the resulting macromolecules, such as their thermal characteristics and molecular weight, are highly dependent on the specific monomers and polymerization conditions used.

Table of Synthetic Approaches for Analogous Poly(arylene alkylene)s

Polymerization Method Monomers Catalyst/Medium Resulting Polymer Type Key Findings
Friedel-Crafts Polycondensation Biphenyl and trifluoromethyl ketones Acid-catalyzed Poly(biphenyl alkylene)s with quaternary ammonium (B1175870) groups on a long alkyl side chain. nih.gov Enhanced stability and high conductivity for membrane applications. nih.gov
Superacid-Mediated Polycondensation N-methyl-4-piperidone and bi- or terphenyl Triflic acid Poly(arylene piperidine)s. capes.gov.br Efficient preparation from available monomers, leading to excellent alkaline stability. capes.gov.br
Superacid-Mediated Polyhydroxyalkylation TFPip and electron-rich arene monomers Superacid Poly(arylene alkylene piperidinium)s. rsc.org The trifluoromethyl group enhances electrophilicity, but long polymerization times are needed for high molecular weights. rsc.org

In Depth Mechanistic Elucidation of Diphenyltetradecane Reactivity

Reaction Pathway Analysis of Diphenyltetradecane Transformations

A key aspect of this analysis is the identification of reaction intermediates, which are transient species formed during the reaction. libretexts.org The stability and reactivity of these intermediates play a pivotal role in determining the course of the reaction. For instance, in the context of this compound, the formation of carbocation or radical intermediates can be envisaged depending on the reaction conditions.

Kinetics and Thermodynamics of Elementary Steps

The study of reaction kinetics provides insights into the rates of elementary steps, while thermodynamics governs the energy changes and spontaneity of these steps. fiveable.menih.gov Together, they offer a comprehensive picture of the reaction dynamics. fiveable.me

Thermodynamic parameters like Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) determine the feasibility and direction of a reaction. fiveable.me A negative ΔG indicates a spontaneous and thermodynamically favorable reaction. fiveable.me However, a thermodynamically favorable reaction may proceed slowly if it has a high activation energy. fiveable.me

Table 1: Hypothetical Kinetic and Thermodynamic Data for an Elementary Step in a this compound Transformation

ParameterValueUnit
Rate Constant (k)2.5 x 10⁻⁴s⁻¹
Activation Energy (Ea)85kJ/mol
Gibbs Free Energy (ΔG)-15kJ/mol
Enthalpy (ΔH)-20kJ/mol
Entropy (ΔS)-17J/(mol·K)

This table presents hypothetical data for illustrative purposes.

Transition State Characterization in this compound Reactions

The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. ucsb.eduyoutube.com It represents the energy maximum along the reaction coordinate. ucsb.edu Characterizing the structure and energy of the transition state is fundamental to understanding reaction mechanisms and predicting reaction rates. ucsb.eduschrodinger.com

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states. nih.gov These calculations can provide detailed information about the geometry, vibrational frequencies, and energy of the transition state, which can be used to calculate the activation energy of the reaction. nih.govscm.com The transition state is a saddle point on the potential energy surface, having one negative frequency corresponding to the reaction coordinate. ucsb.eduscm.com

Catalytic Mechanisms in this compound Functionalization

Catalysts play a crucial role in enhancing the efficiency and selectivity of chemical reactions by providing an alternative reaction pathway with a lower activation energy. fiveable.me The functionalization of the this compound molecule, such as the introduction of new functional groups onto the aromatic rings or the alkyl chain, can be effectively achieved using various catalytic systems.

Homogeneous and Heterogeneous Catalysis

Catalysis can be broadly classified into two main types: homogeneous and heterogeneous catalysis. chemguide.co.uklibretexts.org

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a liquid solution. libretexts.orgmdpi.com Homogeneous catalysts, often metal complexes, offer high activity and selectivity due to the well-defined nature of the active sites. mdpi.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. chemguide.co.uklibretexts.org These catalysts are advantageous for their ease of separation from the reaction mixture and potential for reuse. nih.gov Metal-organic frameworks (MOFs) are an example of versatile heterogeneous catalysts. nih.gov

The choice between a homogeneous and heterogeneous catalyst for the functionalization of this compound would depend on the specific reaction, desired product, and process considerations.

Organocatalytic Activation

Organocatalysis utilizes small organic molecules as catalysts, offering a metal-free alternative to traditional transition-metal catalysis. numberanalytics.comnih.govwjarr.com This field has seen rapid growth due to its environmental benefits and ability to perform a wide range of transformations. oaepublish.com

Organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding and the formation of iminium or enamine intermediates. numberanalytics.com In the context of this compound, organocatalysts could be employed for C-H functionalization, activating specific C-H bonds for the introduction of new functionalities. numberanalytics.comnih.gov This approach can lead to highly selective and predictable reactions. nih.gov

Intramolecular Processes and Rearrangements Involving the this compound Moiety

The this compound molecule, with its long and flexible alkyl chain, can potentially undergo various intramolecular reactions and rearrangements under specific conditions. These processes involve the interaction of the two phenyl rings or the interaction of a phenyl ring with a distant part of the alkyl chain.

One such possibility is an intramolecular Friedel-Crafts type reaction, where one of the phenyl rings acts as a nucleophile and attacks a carbocationic center generated on the alkyl chain, leading to the formation of a new ring structure. The feasibility of such a reaction would depend on the generation of a suitably positioned carbocation and the conformational flexibility of the tetradecane (B157292) chain to allow the phenyl group to approach the reactive center.

Retrosynthetic analysis can be a useful tool to conceptualize potential intramolecular transformations by working backward from a hypothetical cyclized product to the starting this compound. youtube.com

Radical and Ionic Mechanisms in this compound Chemistry

The reactivity of this compound, a long-chain diarylalkane, can be understood through the lens of both radical and ionic reaction mechanisms. While specific experimental studies focusing solely on this compound are limited, its behavior can be inferred from the well-established chemistry of analogous long-chain alkylbenzenes and diphenylalkanes. These reactions typically occur under specific conditions, such as high temperatures for radical processes or the presence of catalysts for ionic pathways.

Radical Mechanisms

Radical reactions of this compound are predominantly observed under conditions of high thermal stress, such as pyrolysis or thermal cracking. researchgate.net These reactions proceed via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. researchgate.netsmu.edu

The initiation of the reaction typically involves the homolytic cleavage of the weakest carbon-carbon bond in the molecule to form free radicals. smu.edu In the case of a this compound isomer like 1,14-diphenyltetradecane, the benzylic C-C bond (the bond between the phenyl group and the alkyl chain) is a likely point of initial cleavage due to the resonance stabilization of the resulting benzyl (B1604629) radical. acs.org Hydrogen abstraction from the long alkyl chain can also serve as an initiation step. acs.org

Once initiated, the propagation phase involves a series of reactions where radicals react with neutral molecules to generate new radicals. Key propagation steps for this compound would include:

Hydrogen Abstraction: A radical can abstract a hydrogen atom from the tetradecane chain, forming a new, more stable molecule and a new alkyl radical. mit.edu The position of hydrogen abstraction can vary along the chain.

β-Scission: An alkyl radical can break the C-C bond beta to the radical center, yielding a smaller alkene and a new, smaller radical. mit.edu This is a major pathway for the breakdown of the long alkyl chain into smaller, more volatile products.

Radical Recombination: Two radicals can combine to form a stable, non-radical product. This is a termination step that ends a particular chain reaction. researchgate.net

Disproportionation: One radical transfers a hydrogen atom to another, resulting in an alkane and an alkene. This is another common termination pathway.

The pyrolysis of long-chain alkylbenzenes, such as n-butylbenzene, has been shown to yield a complex mixture of smaller hydrocarbons, including toluene, ethylbenzene, styrene, and various short-chain alkanes and alkenes, which is consistent with these radical mechanisms. acs.orgresearchgate.net For diphenylalkanes, thermal cracking can also lead to cyclization reactions, forming polycyclic aromatic hydrocarbons like phenanthrene. ualberta.ca

The table below summarizes the expected major products from the radical-mediated thermal decomposition of a generic diphenylalkane, based on established mechanisms for similar compounds.

Reaction Type Reactant Conditions Major Products Mechanism Highlights
Thermal Cracking/PyrolysisDiphenylalkaneHigh Temperature (e.g., >400°C)Toluene, Benzene (B151609), Styrene, Shorter Alkenes and Alkanes, Polycyclic Aromatic HydrocarbonsHomolytic C-C bond cleavage (especially benzylic), hydrogen abstraction, β-scission, radical recombination. researchgate.netacs.orgualberta.ca
Radical HalogenationDiphenylalkaneUV light, Halogen (e.g., Br₂)Benzylic HalidesSelective substitution at the benzylic position due to the resonance-stabilized benzylic radical. libretexts.orgwikipedia.org

Ionic Mechanisms

Ionic reactions of this compound typically require the presence of a catalyst, often a strong acid or a Lewis acid, and proceed through charged intermediates like carbocations. researchgate.netnih.gov

One of the most relevant ionic reactions for long-chain alkylbenzenes is catalytic cracking , which is a cornerstone of the petrochemical industry. When a compound like this compound is passed over an acidic catalyst, such as a zeolite, at high temperatures, it undergoes fragmentation. researchgate.netmdpi.com The mechanism involves the formation of a carbocation on the alkyl chain, which can then undergo a variety of rearrangements and cleavage reactions. researchgate.net For long-chain alkyl aromatics, cracking within the alkyl chain can lead to a carbenium ion that subsequently undergoes self-alkylation of the aromatic ring. researchgate.net

Friedel-Crafts alkylation is another key ionic reaction. While typically used for the synthesis of alkylbenzenes, the reverse reaction, dealkylation, can occur under acidic conditions. researchgate.netgoogle.com For diphenylalkanes, treatment with strong Lewis acids can lead to selective cleavage of the sp²-sp³ bond, proceeding through a benzylic cation intermediate. osti.gov

The aromatic phenyl rings in this compound are also susceptible to electrophilic aromatic substitution , where an electrophile replaces a hydrogen atom on the ring. unacademy.comsavemyexams.com Common examples include nitration, halogenation, and sulfonation. The long, bulky tetradecane chain may exert some steric hindrance, potentially favoring substitution at the para position of the phenyl rings.

The table below outlines the expected outcomes of ionic reactions involving a generic diphenylalkane, based on known reactions of similar molecules.

Reaction Type Reactant Conditions Major Products Mechanism Highlights
Catalytic CrackingDiphenylalkaneAcid Catalyst (e.g., Zeolite), High TemperatureBenzene, Toluene, Shorter Alkenes and Alkanes, CokeFormation of carbocation intermediates, β-scission, dealkylation, and self-alkylation of the aromatic ring. researchgate.netmdpi.com
Friedel-Crafts DealkylationDiphenylalkaneLewis Acid (e.g., AlCl₃), HeatBenzene, Alkylated Benzene DerivativesFormation of a benzylic carbocation followed by cleavage of the C-C bond between the ring and the alkyl chain. nih.govosti.gov
Electrophilic Aromatic SubstitutionDiphenylalkaneElectrophile and Catalyst (e.g., HNO₃/H₂SO₄ for nitration)Substituted Diphenylalkanes (e.g., Nitro-diphenyltetradecane)Attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). unacademy.comsavemyexams.com
Acid-Catalyzed IsomerizationDiphenylalkaneStrong Acid CatalystIsomers of this compoundFormation of carbocations followed by hydride and alkyl shifts along the chain, leading to branched isomers. whiterose.ac.uk

Advanced Spectroscopic and High Resolution Characterization of Diphenyltetradecane Systems

Nuclear Magnetic Resonance Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like diphenyltetradecane. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides unambiguous information about the molecular skeleton, including the connectivity of atoms and the nature of the phenyl and tetradecane (B157292) moieties.

In a typical ¹H NMR spectrum of a symmetrically substituted this compound, distinct signals would correspond to the aromatic protons of the phenyl groups and the aliphatic protons of the long alkyl chain. The integration of these signals provides a ratio of the number of protons in each unique environment. Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For long-chain alkanes, the chemical shifts of the interior methylene carbons are often very similar, but can sometimes be resolved with high-resolution instruments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Symmetric this compound Isomer (e.g., 1,14-diphenyltetradecane) in CDCl₃

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (ortho) ~7.28 ~128.5
Aromatic Protons (meta) ~7.25 ~128.3
Aromatic Protons (para) ~7.16 ~125.6
Aromatic C (quaternary) - ~143.0
Benzylic CH₂ ~2.60 ~36.0
Alkyl CH₂ (adjacent to benzylic) ~1.60 ~31.5
Internal Alkyl CH₂ ~1.25-1.30 ~29.3-29.7
Terminal Alkyl CH₃ (if applicable) ~0.88 ~14.1

Note: These are estimated values based on data for similar long-chain alkylbenzenes. Actual values may vary depending on the specific isomer and experimental conditions.

For isomers of this compound with chiral centers, advanced two-dimensional (2D) NMR techniques are essential for determining stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. blogspot.comblogspot.comacdlabs.comcolumbia.eduacdlabs.com

These methods detect through-space correlations between protons that are in close spatial proximity (typically < 5 Å), regardless of their through-bond connectivity. blogspot.comcolumbia.edu The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei. By identifying which protons are near each other in 3D space, the relative configuration of stereocenters can be determined. For instance, in a specific stereoisomer, a NOE correlation might be observed between a proton on a phenyl ring and a specific proton on the alkyl chain, which would be absent in a different stereoisomer due to a larger spatial separation.

NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small molecules that tumble rapidly in solution, resulting in positive NOEs. For larger or more slowly tumbling molecules, NOEs can become negative or approach zero, making detection difficult. blogspot.comcolumbia.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is often preferred for medium-sized molecules where the NOESY signal may be null. ROESY cross-peaks are always positive, circumventing the issue of zero-crossing signals. blogspot.comcolumbia.edu

Solid-State NMR (ssNMR) spectroscopy provides invaluable information on the structure, conformation, and dynamics of molecules like this compound in the solid state. nih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural detail. The combination of high-power proton decoupling, magic-angle spinning (MAS), and cross-polarization (CP) is typically used to acquire high-resolution ¹³C spectra of solid samples. huji.ac.il

¹³C CP/MAS NMR can distinguish between different crystalline forms (polymorphs) of this compound, as the chemical shifts are highly sensitive to the local electronic environment, which is influenced by molecular packing in the crystal lattice. osti.gov Furthermore, ssNMR can probe the mobility of different parts of the molecule. For instance, the long alkyl chain in this compound may exhibit greater mobility than the more rigid phenyl groups, which can be studied by measuring relaxation times and analyzing signal line widths. nih.gov Studies on long-chain hydrocarbons have shown that ssNMR is effective in characterizing chain order and mobility. nih.gov

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. umsystem.edulibretexts.org These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions. For this compound, the spectra would be characterized by vibrational modes of the phenyl rings (e.g., C-H stretching, C=C ring stretching) and the tetradecane chain (e.g., CH₂, CH₃ stretching, bending, and rocking modes).

The conformation of the flexible alkyl chain can influence the vibrational spectra. For instance, the frequencies of certain CH₂ rocking and wagging modes are known to be sensitive to the gauche/trans conformation of the alkane backbone. Density functional theory (DFT) calculations are often used in conjunction with experimental spectra to assign vibrational modes and analyze conformational preferences. nih.govnih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for Diphenylalkanes

Vibrational Mode Typical Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
Aromatic C=C Ring Stretch 1600 - 1450 IR, Raman
Aliphatic CH₂ Scissoring ~1465 IR
Aliphatic CH₂ Rocking 720 - 730 (for long chains) IR
Aromatic C-H Out-of-Plane Bending 900 - 675 IR (strong)

Source: Data compiled from general vibrational spectroscopy principles and studies on analogous compounds.

Ultrafast vibrational spectroscopy techniques, such as femtosecond time-resolved infrared and Raman spectroscopy, operate on the picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales. nih.gov These methods allow for the real-time observation of vibrational energy transfer and relaxation within a molecule and between the molecule and its environment. acs.orgresearchgate.net

In the context of this compound, one could use an ultrafast IR pulse to selectively excite a specific vibrational mode, such as a C-H stretch on either the phenyl ring or the alkyl chain. By probing the subsequent evolution of the vibrational spectrum, it is possible to map the pathways and timescales of intramolecular vibrational energy redistribution (IVR). researchgate.netnsf.gov Such studies on alkylbenzenes have shown that the efficiency of energy transfer between the phenyl ring and the alkyl substituent can be influenced by the size and structure of the alkyl group. acs.org These dynamics are fundamental to understanding how molecules dissipate energy and are governed by anharmonic couplings between vibrational modes.

Combining vibrational spectroscopy with microscopy allows for chemical analysis with high spatial resolution. Raman and FTIR microspectroscopy can generate chemical maps of a sample, revealing the spatial distribution of its components. This would be particularly useful for analyzing this compound in heterogeneous systems, such as in polymer blends, on surfaces, or as a component in a complex mixture.

Raman microscopy can achieve spatial resolution on the order of 1 micrometer, while FTIR microscopy is typically limited to around 20 micrometers. These techniques could be used to assess the uniformity of a this compound coating on a surface, identify domains of the compound within a mixed matrix, or analyze its distribution in biological tissues or environmental samples.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. mdpi.com For this compound, HRMS would confirm its molecular formula by measuring the mass of its molecular ion with high precision.

Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the parent molecule. wikipedia.orgcreative-proteomics.com The resulting fragmentation pattern serves as a molecular fingerprint that is highly useful for structural identification. For long-chain alkylbenzenes, fragmentation is not random and follows predictable pathways. core.ac.ukthieme-connect.deic.ac.uk

Key fragmentation pathways for a this compound isomer would include:

Benzylic Cleavage: The bond between the carbon atoms alpha and beta to the phenyl ring is prone to cleavage. This is a dominant fragmentation pathway because it results in the formation of a highly stable benzyl (B1604629) cation or a tropylium cation (m/z 91) through rearrangement. thieme-connect.deyoutube.com

Alkyl Chain Fragmentation: The long tetradecane chain can fragment, leading to a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups). ic.ac.uklibretexts.org

Table 3: Predicted Key Mass Fragments for a this compound Isomer (e.g., 1,7-diphenyltetradecane) under Electron Ionization

m/z Value Proposed Fragment Structure/Origin
390 [M]⁺˙ (Molecular Ion)
299 [M - C₇H₁₅]⁺ (Benzylic cleavage)
197 [C₁₅H₂₅]⁺ (Cleavage within the alkyl chain)
105 [C₈H₉]⁺ (Benzylic cation from secondary fragmentation)
91 [C₇H₇]⁺ (Tropylium ion, often the base peak)

Note: The exact m/z values and relative abundances will depend on the specific isomeric structure of this compound.

Tandem Mass Spectrometry for Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by fragmenting specific ions and analyzing the resulting fragments. nationalmaglab.org In a tandem mass spectrometer, ions are separated in a first stage of mass analysis (MS1), a specific ion (the precursor ion) is selected, and then fragmented through processes like collision-induced dissociation (CID). unt.edu The resulting fragment ions (product ions) are then separated and detected in a second stage of mass analysis (MS2), providing detailed structural information. wikipedia.org This method is essential for gaining mechanistic insights into the fragmentation pathways of complex organic molecules like this compound.

For long-chain alkylbenzenes, including this compound, the fragmentation patterns are influenced by the long alkyl chain and the phenyl groups. The ionization process creates energetically unstable molecular ions that dissociate through predictable pathways. wikipedia.org Common fragmentation reactions include:

Sigma Bond Cleavage : Simple cleavage of C-C bonds along the tetradecane chain.

Radical Site-Initiated Fragmentation : Fragmentation initiated at the radical site created during ionization.

Charge Site-Initiated Cleavage : Fragmentation driven by the location of the charge on the ion.

In the case of a diphenylalkane, characteristic product ions would arise from cleavages at various points along the alkyl chain. A primary fragmentation pathway involves benzylic cleavage, leading to the formation of highly stable tropylium ions or other resonance-stabilized carbocations. The analysis of these product ions allows researchers to piece together the structure of the original molecule and understand its gas-phase ion chemistry. nih.gov

Table 1: Information Derived from Tandem MS of this compound
Analytical GoalInformation ObtainedRelevant Fragmentation Process
Structural ElucidationConnectivity of alkyl chain and position of phenyl groupsCollision-Induced Dissociation (CID) unt.edu
Mechanistic StudyUnderstanding of gas-phase ion reaction pathwaysAnalysis of precursor and product ion relationships nationalmaglab.org
Isomer DifferentiationDistinguishing between different this compound isomersUnique product ion spectra for each isomer

X-ray Diffraction for Crystalline and Supramolecular Structures

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystal, the ordered arrangement of atoms causes the X-rays to diffract in specific directions. cam.ac.uk By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be produced, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.org

For an organic molecule like this compound, single-crystal X-ray diffraction would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsion angles. The analysis is based on Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between crystal lattice planes. libretexts.org The resulting diffraction pattern serves as a unique fingerprint for the crystalline solid. libretexts.org

Beyond the individual molecule, XRD is crucial for understanding the supramolecular structure—how molecules pack together in the crystal lattice. For this compound, this would be governed by a combination of forces:

Van der Waals interactions between the long tetradecane chains, promoting efficient packing.

π-π stacking interactions between the phenyl rings of adjacent molecules.

Table 2: Structural Information from X-ray Diffraction of this compound
Structural LevelParameter DeterminedSignificance
MolecularBond lengths, bond angles, conformationProvides the exact 3D structure of the molecule in the solid state. cam.ac.uk
CrystallineUnit cell dimensions, space groupDefines the repeating lattice structure of the crystal. libretexts.org
SupramolecularIntermolecular distances, packing motifs (e.g., π-stacking)Reveals how molecules are arranged and interact with each other in the crystal.

Electron Microscopy for Nanoscale Morphology and Composition

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of materials at the micro- and nanoscale. While SEM provides detailed images of a sample's surface topography, TEM is used to view the internal structure of thin specimens. researchgate.netescholarship.org

For a system involving this compound, such as a thin film or a composite material, SEM would be employed to study its surface features. researchgate.net A focused beam of high-energy electrons scans the surface, and the signals produced from the interaction—such as secondary electrons and backscattered electrons—are used to generate a high-resolution, three-dimensional-appearing image. This can reveal information about the texture, grain size, and distribution of this compound if it forms distinct domains or phases. aalto.fi

TEM offers even higher resolution and provides information about the internal structure. nih.gov To be analyzed by TEM, a sample containing this compound must be sliced into an ultrathin section (typically under 100 nm). An electron beam is transmitted through this thin slice, and the differential scattering of electrons is used to form an image. This can reveal the nanocrystalline structure, the presence of ordered domains, or the morphology of self-assembled structures. nih.govntmdt-si.com

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often integrated with SEM or TEM, used for the elemental analysis of a sample. advancedmicroanalytical.com When the high-energy electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. youtube.com The energy of these X-rays is unique to each element, allowing for elemental identification and compositional analysis. advancedmicroanalytical.com

By scanning the electron beam across the sample and collecting an EDS spectrum at each pixel, a two-dimensional elemental map can be generated. jeol.com This map visualizes the spatial distribution of the constituent elements. youtube.com For a pure sample of this compound (C₂₆H₃₈), which is a hydrocarbon, an EDS analysis would show a strong signal for carbon. Hydrogen is too light to be detected by standard EDS. The primary utility of EDS in this context would be:

Purity Assessment : To confirm the absence of heavier elemental impurities. A map showing only a uniform distribution of carbon would indicate a high-purity sample.

Compositional Mapping in Mixtures : If this compound were part of a composite material or mixture containing other elements (e.g., silicon, oxygen, metals), EDS mapping could clearly show its location and distribution relative to the other components. eag.com

Table 3: Nanoscale Characterization with Electron Microscopy and EDS
TechniquePrimary InformationApplication to this compound Systems
SEMSurface topography, morphologyImaging the surface of thin films or bulk material to observe texture and phase domains. researchgate.net
TEMInternal structure, crystallinityVisualizing nanocrystalline domains or self-assembled structures within an ultrathin section. escholarship.org
EDSElemental composition and distributionConfirming the purity (presence of Carbon, absence of others) and mapping its location in a mixture. youtube.comjeol.com

Surface-Sensitive Characterization Techniques for this compound Interfaces

Atomic Force Microscopy (AFM) for Topography and Nanomechanics

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer and sub-nanometer scale. mdpi.com It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a detailed three-dimensional topographic map. mdpi.com A key advantage of AFM is its ability to operate in various environments, including ambient air and liquid, without extensive sample preparation. nih.gov

For a this compound interface, such as a self-assembled monolayer or a thin film, AFM can provide a wealth of information:

Topography : High-resolution images can reveal the morphology of the film, including the presence of domains, terraces, or defects in self-assembled structures. researchgate.netresearchgate.net The height of these features can be measured with sub-nanometer precision. azonano.com

Nanomechanics : Beyond imaging, AFM can probe the nanomechanical properties of the surface. rsc.org By pressing the tip into the surface and measuring the force as a function of indentation depth, properties such as elastic modulus (stiffness) and adhesion can be mapped across the surface. researchgate.net For a this compound film, these properties would be influenced by the packing density and orientation of the molecules. Different molecular arrangements would exhibit distinct mechanical responses, allowing for the differentiation of phases or domains that may not be visible in the topography alone. rsc.org

Table 4: Interfacial Analysis of this compound with AFM
AFM ModeProperty MeasuredInsight Provided
Topography (Tapping Mode)Surface height, roughness, morphologyVisualizes the structure of self-assembled films and identifies domains or defects. mdpi.comresearchgate.net
Force SpectroscopyAdhesion, Elastic ModulusQuantifies local mechanical properties, revealing variations related to molecular packing and orientation. nih.govresearchgate.net
Phase ImagingEnergy dissipationProvides contrast between regions of different material properties (e.g., hardness, viscoelasticity). rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique utilized to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. acs.org This technique irradiates a solid surface with a beam of X-rays and measures the kinetic energy of electrons that are emitted. The binding energy of the emitted electrons is characteristic of the element from which they originated, allowing for detailed surface chemical analysis.

In the context of this compound systems, XPS provides critical insights into the surface characteristics, which can differ from the bulk material due to surface contamination, oxidation, or segregation of the molecular components. A typical XPS survey scan of a this compound sample would primarily detect carbon, with potential trace amounts of oxygen due to atmospheric exposure.

A hypothetical surface elemental composition for a sample of this compound, as determined by a wide-scan XPS spectrum, is presented in the interactive table below.

Surface Elemental Composition of this compound by XPS

Element Atomic Concentration (%) Binding Energy (eV)
Carbon (C 1s) 95.8 284.8
Oxygen (O 1s) 4.2 532.5

High-resolution XPS spectra provide more detailed information about the chemical states of the detected elements. For this compound, the high-resolution C 1s spectrum is of particular interest as it can distinguish between the different types of carbon atoms present in the molecule: those in the aromatic phenyl rings and those in the aliphatic tetradecane chain.

The carbon atoms in the phenyl groups (aromatic C-C and C-H bonds) typically exhibit a slightly higher binding energy compared to the carbon atoms in the aliphatic chain (aliphatic C-C and C-H bonds) due to differences in their chemical environment and the influence of the delocalized π-electron system in the aromatic rings. Deconvolution of the high-resolution C 1s peak allows for the quantification of these different carbon species on the surface.

An illustrative deconvolution of a high-resolution C 1s spectrum for this compound is detailed in the interactive table below. The binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV. thermofisher.com

High-Resolution C 1s Spectrum Deconvolution for this compound

Carbon Species Binding Energy (eV) Relative Percentage (%)
Aliphatic C-C, C-H 284.8 53.8
Aromatic C-C, C-H 285.3 46.2

The relative percentages of the aliphatic and aromatic carbon species can provide information about the molecular orientation at the surface. A deviation from the expected stoichiometric ratio could suggest a preferential orientation of the this compound molecules, with either the phenyl groups or the tetradecane chains being more prominent at the immediate surface.

It is important to note that XPS analysis is performed under high vacuum conditions, and care must be taken to minimize X-ray induced damage to the organic sample. thermofisher.com The interpretation of the spectra relies on established databases of binding energies for various chemical states. eag.comlibretexts.org

Computational Chemistry and Theoretical Modeling of Diphenyltetradecane Systems

Molecular Dynamics Simulations for Conformational and Intermolecular Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By numerically solving Newton's equations of motion, MD simulations can track the trajectory of each atom in a system, providing a detailed view of molecular behavior. For diphenyltetradecane, MD simulations are indispensable for exploring its vast conformational landscape—the different three-dimensional shapes the molecule can adopt due to rotations around its chemical bonds. pitt.edunih.gov

MD simulations can be extended to model this compound in the presence of a solvent, allowing for the study of solvation dynamics and transport phenomena. ucdavis.edu Solvation dynamics describe how solvent molecules arrange themselves around a solute molecule and how this arrangement fluctuates over time. This is critical for understanding how this compound interacts with base oils or other additives in a formulation.

Transport phenomena, such as diffusion and viscosity, can also be calculated from MD trajectories. The diffusion coefficient, which quantifies the rate at which molecules move through a medium, can be determined by analyzing the mean squared displacement of the molecules over time. These simulated transport properties are vital for predicting how this compound will perform in applications where fluid flow and mass transfer are important. mdpi.com

Illustrative Simulated Transport Properties of 1,7-Diphenyltetradecane in a Polyalphaolefin (PAO) Solvent

Temperature (K)Diffusion Coefficient (10⁻¹⁰ m²/s)Solvent Viscosity (cP)
3001.525.0
3504.28.5
4009.83.1

Note: The data in this table is illustrative and represents typical values that would be obtained from MD simulations for educational purposes.

Force Field Development and Parameterization for this compound Simulations

The accuracy of MD simulations is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For a unique molecule like this compound, standard, general-purpose force fields like the General Amber Force Field (GAFF) or CHARMM may not have parameters specifically optimized for the combination of a long alkyl chain and two phenyl groups. chemrxiv.orgnih.gov

Therefore, a crucial step is often the development and parameterization of a specific force field. simtk.org This process typically involves using high-accuracy quantum chemical calculations (ab initio or DFT) to determine the energies associated with various bond lengths, angles, and dihedral (torsional) angles of the molecule or its fragments. chemrxiv.org The force field parameters are then adjusted, or "fitted," to reproduce these quantum mechanical energy profiles. A well-parameterized force field is essential for conducting realistic and predictive MD simulations of this compound's conformational dynamics and bulk properties.

Cheminformatics and Machine Learning for Predictive Modeling of this compound Properties and Reactivity

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, often involving large datasets. researchgate.net Coupled with machine learning (ML), these approaches can be used to build predictive models for the properties and reactivity of molecules like this compound without resorting to computationally expensive first-principles calculations for every new scenario. nih.gov

By training ML algorithms on a database of known molecules and their properties, it is possible to create models that can predict, for instance, the boiling point, viscosity, or degradation temperature of this compound based on a set of calculated molecular descriptors. chemrxiv.orgnorthwestern.edu These descriptors are numerical representations of the molecule's structure and electronic properties. Such Quantitative Structure-Property Relationship (QSPR) models can rapidly screen different isomers of this compound or related molecules to identify candidates with desired properties, significantly accelerating the materials discovery process. nih.gov

Theoretical Frameworks for Understanding this compound Behavior

The behavior of this compound at a molecular level is elucidated through sophisticated computational chemistry and theoretical modeling techniques. These approaches provide insights into the molecule's conformational dynamics, intermolecular interactions, and macroscopic properties by simulating its behavior under various conditions. The primary theoretical frameworks employed for this purpose are Molecular Dynamics (MD) simulations and quantum chemical calculations, often underpinned by Density Functional Theory (DFT).

Molecular Dynamics (MD) Simulations

The core of an MD simulation is the force field, a set of empirical potential energy functions and parameters that describe the interactions between atoms. For a molecule like this compound, a typical force field would include terms for:

Bonded Interactions: These govern the geometry of the molecule and include terms for bond stretching, angle bending, and torsional rotations along the bonds.

Non-Bonded Interactions: These describe the forces between atoms that are not directly bonded. They are crucial for understanding how this compound molecules interact with each other and with their environment. These interactions are typically modeled using:

Van der Waals forces: Modeled by the Lennard-Jones potential, these account for short-range repulsive and long-range attractive forces.

Electrostatic interactions: Modeled by Coulomb's law, these account for the forces between partial charges on the atoms.

Commonly used force fields for simulating molecules like this compound include CHARMM (Chemistry at HARvard Macromolecular Mechanics), OPLS (Optimized Potentials for Liquid Simulations), and AMBER (Assisted Model Building with Energy Refinement). The choice of force field can significantly impact the accuracy of the simulation results.

A molecular dynamics simulation of n-tetradecane, a related hydrocarbon without the phenyl groups, utilized the COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field to study its phase transformation. cip.com.cn The simulation was able to predict the melting point with an error of only 0.23% and the density with an error of 0.8%, demonstrating the accuracy of these methods for similar long-chain hydrocarbons. cip.com.cn

Quantum Chemical Calculations

For a more detailed understanding of the electronic structure and properties of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the investigation of the electronic structure of many-body systems. wikipedia.org

DFT calculations can be used to determine a variety of properties for this compound, including:

Optimized molecular geometry: The most stable three-dimensional arrangement of the atoms.

Electron density distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity and intermolecular interactions.

Thermodynamic properties: Such as the enthalpy of formation, which can be calculated using methods like isodesmic reactions.

Spectroscopic properties: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts.

These calculations are performed by solving the Kohn-Sham equations, which are a set of single-electron equations that include the effects of electron exchange and correlation. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set, which describes the atomic orbitals.

Illustrative Data from Theoretical Modeling

The following tables provide examples of the types of data that can be generated from MD simulations and DFT calculations for a molecule like this compound.

Table 1: Representative Parameters from a Molecular Dynamics Simulation of this compound

ParameterValueSignificance
Simulation Time 100 nsThe duration of the simulation, which needs to be long enough to sample the relevant molecular motions.
Temperature 298 K (25 °C)The simulated temperature, allowing for the study of the molecule's behavior under specific conditions.
Pressure 1 atmThe simulated pressure, important for accurately modeling condensed phases.
Ensemble NPT (Isothermal-isobaric)The statistical ensemble used, which keeps the number of particles (N), pressure (P), and temperature (T) constant.
Force Field OPLS-AA (All-Atom)The set of parameters used to describe the interatomic forces.
Time Step 2 fsThe small increment of time between successive calculations of forces and positions.

Table 2: Calculated Properties of this compound from Density Functional Theory (DFT)

PropertyCalculated ValueMethod
Optimized C-C bond length (alkyl) 1.54 ÅB3LYP/6-31G
Optimized C-C bond length (phenyl) 1.40 ÅB3LYP/6-31G
Dipole Moment ~0.1 DB3LYP/6-31G
Enthalpy of Formation (gas phase) -150.5 kJ/molG3MP2
HOMO Energy -6.2 eVB3LYP/6-31G
LUMO Energy -0.5 eVB3LYP/6-31G*

Note: The values in these tables are illustrative and represent typical results that would be obtained from such calculations. The specific values would depend on the exact isomer of this compound being studied and the computational methods employed.

Advanced Materials Science and Engineering Applications of Diphenyltetradecane

Diphenyltetradecane in Polymer Science and Engineering

The integration of this compound and its derivatives into polymer science has led to the development of materials with enhanced properties and tailored structures.

Design of Polymeric Materials with Tailored Architecture and Morphology

A derivative of this compound, specifically 7,8-diphenyl-tetradecane-1,14-dicarboxylic acid, has been identified as a component in the synthesis of polyester (B1180765) and epoxy resins. google.comepo.orggoogle.comgoogle.comepo.org In polyester resins, dicarboxylic acids are fundamental building blocks that react with polyhydric alcohols to form the polymer backbone. wikipedia.orgontosight.ai The inclusion of a long-chain, diphenyl-containing dicarboxylic acid like this derivative can influence the final properties of the polyester. The bulky phenyl groups and the long aliphatic tetradecane (B157292) chain can impact the polymer's architecture by introducing steric hindrance and flexibility, respectively. This can lead to modifications in the crystalline structure and morphology of the resulting polymer, potentially affecting its mechanical and thermal properties. wur.nlresearchgate.netresearchgate.net

In the context of epoxy resins, dicarboxylic acids and their glycidyl (B131873) esters can be used as curing agents or modifiers. google.comepo.orggoogle.comtri-iso.com The glycidyl ester of 7,8-diphenyl-tetradecane-1,14-dicarboxylic acid, when used in epoxy formulations, can impart flexibility to the cured resin. google.comepo.orggoogle.com The long aliphatic chain of the tetradecane component contributes to this flexibility, while the diphenyl groups can enhance thermal stability. The specific structure of this derivative allows for the creation of epoxy resins with a tailored balance of properties, such as improved impact resistance and controlled crosslink density. google.comepo.orggoogle.comtri-iso.com

CompoundPolymer SystemPotential Impact on Architecture and Morphology
7,8-diphenyl-tetradecane-1,14-dicarboxylic acidPolyester ResinsInfluences crystallinity and chain packing, potentially enhancing thermal stability. google.comepo.orggoogle.comgoogle.comepo.orgwur.nlresearchgate.netresearchgate.net
Glycidyl ester of 7,8-diphenyl-tetradecane-1,14-dicarboxylic acidEpoxy ResinsActs as a flexibilizer, modifying the crosslink density and improving impact strength. google.comepo.orggoogle.comtri-iso.com

Interfacial Phenomena in this compound-Polymer Composites

Given that this compound is a non-polar hydrocarbon, its incorporation into a non-polar polymer matrix could enhance compatibility with certain non-polar fillers. Conversely, in composites with polar fillers, it might act as a hydrophobic barrier at the interface. Derivatives of this compound, such as the aforementioned dicarboxylic acid, could be used to modify filler surfaces, creating a more compatible interface with the polymer matrix. This surface modification can improve dispersion of the filler and enhance interfacial adhesion, leading to improved mechanical properties of the composite.

Integration of this compound in Organic Electronic and Optoelectronic Devices

The application of this compound in organic electronics and optoelectronics is an emerging area of interest, although direct research is limited. The properties of long-chain alkyl-aromatic compounds suggest potential uses in these advanced technologies.

Charge Carrier Mobility and Device Performance

There is currently no direct research available that details the charge carrier mobility of this compound. However, studies on other organic semiconductors with long alkyl chains provide some insights. The length of alkyl chains in organic semiconductor molecules can influence their molecular packing in thin films, which in turn affects charge carrier mobility. rsc.orgnih.govresearchgate.netnih.gov Longer alkyl chains can sometimes lead to a decrease in mobility due to less efficient π-π stacking, but they can also improve solubility and film-forming properties, which are crucial for device fabrication. rsc.orgnih.govresearchgate.netnih.gov The presence of two phenyl groups in this compound provides the aromatic character necessary for charge transport, while the long tetradecane chain would significantly influence its processing characteristics and solid-state morphology.

Photophysical Properties and Energy Transfer

Specific photophysical data for this compound is not extensively documented in publicly available literature. However, the photophysical properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of great interest for optoelectronic applications. researchgate.netresearchgate.netsioc-journal.cnmdpi.com The two phenyl groups in this compound constitute a basic chromophore. The long, flexible tetradecane chain could influence the aggregation behavior of the molecules in the solid state, which would, in turn, affect their emissive properties and the efficiency of energy transfer processes between molecules. In systems where energy transfer is a key mechanism, such as in some organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells, the spatial arrangement and intermolecular distance, which can be influenced by long alkyl chains, are critical. researchgate.netsioc-journal.cnualberta.ca

Development of High-Performance Lubricants and Functional Fluids based on this compound

While specific data on this compound as a lubricant is scarce, the broader class of long-chain alkylbenzenes and alkylated aromatics, to which it belongs, is well-established in the field of high-performance lubricants and functional fluids. jetlube.com These compounds are often used as synthetic base stocks or as additives to mineral oils to enhance their properties.

Long-chain alkylbenzenes are known for their excellent thermal and oxidative stability, which is a critical requirement for lubricants operating at high temperatures. strategicreliabilitysolutions.comifremer.frmdpi.comcpmat.ruscielo.br The aromatic rings contribute to this stability. Furthermore, these compounds can improve the solubility of other lubricant additives, ensuring a homogeneous and effective lubricant package. jetlube.com They also exhibit good low-temperature fluidity, which is essential for lubricants used in a wide range of operating conditions. jetlube.com

The viscosity of a lubricant is a key parameter, and long-chain alkylbenzenes can be synthesized to have a specific viscosity profile. interflon.commdpi.comchempoint.comtrentoil.co.uk The long tetradecane chain in this compound would contribute to a higher viscosity compared to shorter-chain alkylbenzenes. This makes such compounds potentially suitable for applications requiring a thicker lubricant film for better protection against wear. The combination of a long alkyl chain and two phenyl groups suggests that this compound could offer a favorable balance of viscosity, thermal stability, and lubricity.

Table of Properties for Long-Chain Alkylbenzenes as Lubricants (Inferred for this compound)

PropertyBenefit in Lubricant Formulations
High Thermal StabilityResists breakdown at high temperatures, extending lubricant life.
Good Oxidative StabilityPrevents the formation of sludge and deposits. strategicreliabilitysolutions.comifremer.frmdpi.comcpmat.ruscielo.br
Good Additive SolubilityEnsures a stable and effective additive package. jetlube.com
Favorable Viscosity-Temperature CharacteristicsMaintains effective lubrication over a wide temperature range. interflon.commdpi.comchempoint.comtrentoil.co.uk
Low-Temperature FluidityEnsures good performance during cold starts. jetlube.com

Rheological Behavior and Viscosity Modeling

The study of how a material deforms and flows, its rheology, is critical for applications involving fluids, such as lubricants and hydraulic oils. The viscosity of this compound, a key rheological parameter, has been a subject of both historical and modern investigation.

Early, foundational measurements confirmed the viscosity of various high-molecular-weight hydrocarbons, including this compound, providing essential data for the petroleum and chemical industries. nist.govscribd.com These initial studies established a baseline for understanding its flow characteristics. More recently, this compound has been utilized as a reference molecule in the development of sophisticated computational models for predicting fluid behavior. scholaris.caucalgary.ca

One such advanced approach is the use of molecular dynamics simulations coupled with the "shoving model" of liquid viscosity. This model conceptualizes molecules within a liquid as being in a "cage" formed by their neighbors. A molecule escapes this cage through thermal fluctuations by pushing its neighbors aside. The energy required for this "shove" is directly related to the liquid's instantaneous shear modulus and, consequently, its viscosity. By simulating these molecular interactions for reference compounds like this compound, researchers can refine predictive models, such as the Expanded Fluid (EF) correlation, which relates fluid viscosity to its density over a wide range of temperatures and pressures. scholaris.ca

These models are crucial for the petroleum industry and materials science, allowing for the accurate prediction of fluid properties under diverse and extreme conditions without the need for extensive physical experimentation. scholaris.caucalgary.ca

Table 1: Investigated Properties of 1,1-Diphenyltetradecane for Viscosity Modeling

PropertyValue/TypeRelevance
Molecular Formula C₂₆H₃₈Foundational for all chemical and physical property calculations.
Molecular Weight 350.6 g/mol A key input for viscosity models and density correlations. scholaris.canih.gov
Isomer 1,1-DiphenyltetradecaneThe specific arrangement of atoms dictates intermolecular forces and flow.
Compound Class Long-Chain AlkylbenzeneBelongs to a class of compounds important as synthetic lubricants. core.ac.ukwikipedia.org
Viscosity Modeling Expanded Fluid (EF) Correlation scholaris.ca, Shoving ModelUsed as a reference molecule to validate and develop predictive models.

Thermal and Oxidative Stability in Extreme Environments

For materials used in high-performance applications, such as lubricants, heat transfer fluids, or insulating oils, the ability to resist degradation under harsh conditions is paramount. This compound, as a type of long-chain alkylbenzene, is evaluated for its thermal and oxidative stability.

Thermal stability refers to a molecule's resistance to decomposition at elevated temperatures. acs.org This is a critical attribute for lubricants and other fluids that operate in high-temperature environments like engines and industrial machinery. researchgate.net The inherent strength of the carbon-carbon and carbon-hydrogen bonds in its structure contributes to its ability to withstand thermal stress.

Oxidative stability is the resistance of a material to chemical breakdown in the presence of oxygen. core.ac.uk The oxidation of hydrocarbons can lead to the formation of undesirable byproducts such as acids and sludge, which degrade performance. core.ac.uk Alkylbenzenes are known to possess good resistance to oxidation. core.ac.uk In one comparative test, an alkylbenzene oil held at 115°C in the presence of a copper catalyst showed only a minor color change, while a mineral oil of similar viscosity turned black, indicating significant degradation. core.ac.uk

The stability of these compounds is often assessed using standardized tests. Thermogravimetric Analysis (TGA) is a common method to determine thermal stability by measuring mass loss as a function of increasing temperature. For oxidative stability, accelerated tests that expose the material to oxygen at elevated temperatures and pressures are used to measure the time until the onset of rapid oxidation, known as the Oxidation Induction Time (OIT). These analyses are crucial for determining the operational limits and lifespan of fluids based on alkylbenzenes.

This compound as a Molecular Building Block for Advanced Architectures

Beyond its direct use as a functional fluid, the distinct chemical structure of this compound makes it a candidate for use as a molecular building block. Its long aliphatic chain provides flexibility and hydrophobic character, while the phenyl rings offer sites for aromatic interactions and potential functionalization, opening avenues in supramolecular chemistry and nanomaterial science.

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the design of complex chemical systems formed by the association of multiple molecules through non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. A key principle in this field is molecular self-assembly, where molecules spontaneously organize into ordered structures.

While direct research into the self-assembly of this compound is not prominent, its amphiphilic nature—possessing both a nonpolar (hydrophobic) alkyl tail and semi-polar (lipophilic) phenyl head groups—suggests a potential for such behavior. Molecules with similar structures, like surfactants, are well-known to self-assemble into larger structures such as micelles or vesicles in appropriate solvents. The long hydrocarbon chain of this compound could drive hydrophobic aggregation, while the phenyl groups could interact with each other or with a surrounding medium. This potential for organization makes it an interesting, though currently underexplored, candidate for creating novel supramolecular architectures.

Nanomaterial Synthesis and Functionalization

Nanomaterials are materials with at least one dimension in the nanoscale (1-100 nm), and their properties are often tuned through surface modification, or functionalization. Long-chain alkylbenzenes can play a role in this area, particularly in the synthesis and stabilization of nanoparticles.

For instance, linear alkylbenzenes are used as precursors in the synthesis of calcium sulfonate nanoparticles, which act as additives in engine oils to provide cleansing, anti-wear, and anti-oxidant properties. ijnc.ircivilica.com In these syntheses, a heavy alkylbenzene with a C₂₆ structure (the same number of carbons as this compound) was found to be essential for creating a stable nanoparticle structure with a high Total Base Number, a measure of its acid-neutralizing capability. ijnc.ir

Furthermore, alkylbenzenes can be used in the catalytic oxidation synthesis of other valuable chemicals using gold nanoparticles as catalysts. researchgate.net The hydrophobic alkyl chains of molecules like this compound could also theoretically serve as a stabilizing ligand for nanoparticles in nonpolar solvents. By adsorbing onto the nanoparticle surface, the long chains would create a protective layer, preventing the particles from agglomerating and falling out of suspension, a critical step in creating stable and functional nanostructured materials.

Environmental Dynamics, Transformation, and Degradation Pathways of Diphenyltetradecane

Abiotic Degradation Mechanisms and Environmental Fates

Abiotic degradation involves non-biological processes, including photolysis, hydrolysis, and thermal decomposition, which can initiate the breakdown of organic compounds in the environment bfblab.com. These processes can lead to the formation of more biodegradable products, acting as a preliminary step to microbial degradation bfblab.commdpi.com.

Photolytic and photo-oxidative degradation are initiated by the absorption of light energy, particularly UV radiation from sunlight. This can lead to the direct cleavage of chemical bonds or the formation of highly reactive species, such as hydroxyl radicals (•OH), that attack the pollutant molecule mdpi.com.

Direct Photolysis : Compounds containing aromatic rings, like diphenyltetradecane, can absorb UV light. While direct photolysis of similar polycyclic aromatic hydrocarbons (PAHs) can be slow, the presence of two phenyl groups in this compound suggests a potential for light absorption and subsequent degradation nih.gov. The absorbed energy can excite the molecule, leading to the breaking of C-H or C-C bonds.

Photo-oxidation : This indirect process is often more significant for environmental degradation. In the presence of sunlight and naturally occurring photosensitizers, reactive oxygen species are formed. Hydroxyl radicals (•OH) are powerful, non-selective oxidants that can attack both the aromatic rings and the long aliphatic (tetradecane) chain of the molecule nih.govvictoria.ac.nz. The interaction of light with the molecule can transform it into simpler fragments mdpi.com. For related compounds like polybrominated diphenyl ethers, photodegradation is a key environmental process, proceeding through mechanisms like dehalogenation researchgate.net. For this compound, this would likely involve oxidation of the alkyl chain or hydroxylation of the aromatic rings.

Table 1: General Principles of Abiotic Degradation

Degradation Process Description Relevance to this compound
Photolysis Degradation caused by the absorption of light (e.g., UV radiation), leading to bond cleavage. mdpi.com The two phenyl rings can absorb UV light, potentially initiating the breakdown of the molecule. nih.gov
Photo-oxidation Indirect degradation via reaction with photochemically produced oxidants like hydroxyl radicals (•OH). nih.gov The aliphatic chain and aromatic rings are susceptible to attack by •OH radicals, leading to oxidation. nih.govvictoria.ac.nz
Hydrolysis Cleavage of chemical bonds by the addition of water. Not a significant pathway as this compound lacks hydrolyzable functional groups like esters or amides. lubrex.com.trgfufa.com

| Thermal Decomposition | Breakdown of a compound by heat. knowledgeboat.com | The stable aromatic structure suggests high thermal stability; decomposition occurs at elevated temperatures, breaking C-C bonds. lubrex.com.trgfufa.com |

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance by cleaving its chemical bonds. This degradation pathway is significant for compounds containing hydrolyzable functional groups such as esters, amides, or certain halides.

This compound is a hydrocarbon consisting solely of carbon and hydrogen atoms, linked by stable C-C and C-H bonds. It does not possess any functional groups that are susceptible to hydrolysis. Therefore, this compound is expected to be highly stable in aqueous environments with respect to hydrolytic degradation. This high hydrolytic stability is a known characteristic of the heavy alkyl benzene (B151609) (HAB) mixtures in which similar diphenylalkane structures are found lubrex.com.trgfufa.com. Products based on long-chain linear alkylbenzenes are also noted for their fine hydrolytic stability golden-trade.comgolden-trade.com.

Thermal decomposition is the breakdown of chemical compounds by heat knowledgeboat.com. In most environmental settings, temperatures are not sufficient to cause significant thermal decomposition of stable molecules like this compound. However, in specific contexts such as industrial high-temperature applications or during uncontrolled disposal (e.g., burning), this pathway becomes relevant petro-online.comlocksaver.net.

Thermal Stability : The diphenylalkane structure is known for its high thermal stability. Heavy Alkylate Benzene (HAB), a mixture of diphenyl alkanes, resists thermal degradation up to 200°C lubrex.com.tr.

Decomposition Mechanism : At sufficiently high temperatures, the energy supplied will cause the homolytic rupture of the weakest chemical bonds in the molecule scirp.org. For this compound, this would likely be the C-C bonds within the long tetradecane (B157292) chain, leading to smaller hydrocarbon fragments. At very high temperatures, the stable aromatic rings can also break down capes.gov.br.

Oxidative Decomposition : In the presence of oxygen, thermal decomposition is often accompanied by oxidation. This process can occur at lower temperatures than pure thermal decomposition. The oxidation of the alkyl chain would likely lead to the formation of hydroperoxides, which can then decompose into a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. This process is a key consideration in the degradation of lubricant additives and polyolefins mdpi.com.

Biotic Transformation and Biodegradation Studies

The primary mechanism for the ultimate removal of persistent hydrocarbons like this compound from the environment is biodegradation by microorganisms bfblab.com. The rate and extent of biodegradation depend on the chemical structure of the compound and environmental factors mdpi.com.

While no studies have specifically isolated microorganisms that degrade this compound, extensive research on long-chain alkylbenzenes (LCABs) and other aromatic hydrocarbons provides a strong basis for understanding the process. Hydrocarbon-degrading bacteria are widespread in the environment unlp.edu.ar.

Microbial Communities : Bacteria from genera such as Alcanivorax, Pseudomonas, Rhodococcus, and Sphingomonas are well-known for their ability to degrade aromatic hydrocarbons and long-chain alkanes nih.govnih.govnih.govnih.gov. For instance, Alcanivorax sp. can utilize long-chain n-alkylbenzenes as a sole source of carbon and energy nih.gov. A strain of Hydrogenomonas was found to degrade diphenylmethane, a structural analog nih.gov.

Enzymatic Systems : The biodegradation of chemically stable hydrocarbons is initiated by oxygenase enzymes, which introduce oxygen atoms into the molecule, making it more susceptible to further metabolism.

Monooxygenases and Dioxygenases : These enzymes typically catalyze the initial attack. The oxidation can occur at the terminal methyl group of the alkyl chain, sub-terminally on the chain, or on one of the aromatic rings nih.govnih.gov.

Hydrolases : Once the molecule is partially oxidized and transformed (e.g., into an ester-like structure), hydrolases may be involved in cleaving the molecule into smaller parts nih.gov.

Table 2: Microbial Genera with Known Capability to Degrade Analogous Aromatic Hydrocarbons

Microbial Genus Analogous Compound(s) Degraded Reference
Alcanivorax Long-chain n-alkylbenzenes, n-alkylcyclohexanes nih.gov
Hydrogenomonas Diphenylmethane nih.gov
Pseudomonas Branched-chain dodecylbenzene (B1670861) sulfonate nih.gov
Rhodococcus Dodecylcyclohexane nih.gov

| Sphingomonas | Diphenyl phthalate (B1215562) | nih.gov |

The metabolic pathway for this compound can be inferred from studies on similar molecules. The degradation typically proceeds via oxidation of either the long alkyl chain or one of the aromatic rings.

Alkyl Chain Oxidation Pathway : This is a common pathway for long-chain alkylbenzenes nih.gov.

Terminal Oxidation : The process begins with the oxidation of a terminal methyl group on the tetradecane chain to a primary alcohol, which is then further oxidized to an aldehyde and then to a carboxylic acid, forming a phenyl-alkanoic acid.

β-Oxidation : The resulting fatty acid chain is then sequentially shortened by the β-oxidation pathway, where two-carbon acetyl-CoA units are cleaved off in each cycle nih.gov. This process continues until the chain is significantly shortened.

Aromatic Ring Oxidation Pathway : An alternative initial attack involves the enzymatic oxidation of one of the phenyl rings.

Dioxygenation : A dioxygenase enzyme incorporates two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol.

Dehydrogenation and Ring Cleavage : The dihydrodiol is rearomatized to a dihydroxy-substituted compound (a catechol derivative), which then undergoes cleavage of the aromatic ring nih.gov. For diphenylmethane, this pathway leads to the formation of phenylacetic acid as a major degradation product nih.gov.

For this compound, these pathways would lead to a series of intermediates. For example, the alkyl chain oxidation pathway would produce various phenyl-alkanoic acids, while the ring oxidation pathway could produce compounds like phenyltetradecan-oic acid. Eventually, these intermediates are funneled into central metabolic pathways, leading to complete mineralization into carbon dioxide and water under aerobic conditions ulprospector.com.

Table 3: Potential Degradation Intermediates of this compound Based on Analogous Compounds

Pathway Key Intermediate(s) Description of Formation Analogous Compound Studied
Alkyl Chain Oxidation Phenyl-alkanoic acids Initial oxidation of the alkyl chain followed by β-oxidation. n-alkylbenzenes nih.gov
Alkyl Chain Oxidation Cyclohexanecarboxylic acid, Benzoic acid Oxidation of the alkyl side chain followed by transformation of the cycloalkane ring. Dodecylcyclohexane nih.gov

| Aromatic Ring Cleavage | Phenylacetic acid, Benzoic acid | Oxidation and fission of one of the benzene rings. | Diphenylmethane nih.gov |


Environmental Persistence and Transport Mechanisms

Long-chain alkylbenzenes are known to be widespread environmental contaminants, primarily originating from their use in the production of linear alkylbenzene sulfonate (LAS) surfactants used in detergents. nih.govtandfonline.comnih.gov These compounds enter the environment through municipal and industrial wastewater discharges. nih.gov Due to their hydrophobic nature, they tend to associate with particulate matter in the water column and eventually settle in sediments. nih.govtandfonline.com This suggests that this compound would follow a similar transport pathway, with a high affinity for organic matter in soil and sediment, limiting its mobility in aqueous systems.

The persistence of these compounds is condition-dependent. Under aerobic conditions, linear alkylbenzenes are known to biodegrade relatively quickly. acs.orgoecd.org However, in anoxic or reducing environments, such as deep sediment layers, their degradation is significantly slower. acs.orgpsu.edu Studies on LABs in marine sediments have shown that while they can persist for decades, a notable decrease in their concentrations over time suggests that anaerobic degradation does occur, albeit at a much slower rate than aerobic degradation. acs.org For instance, a study of sediments near a wastewater outfall showed a 50-60% decrease in LAB inventories over an 11-year period, with an estimated transformation rate of 0.07 ± 0.01 yr⁻¹. acs.org In contrast, the more branched tetrapropylene-based alkylbenzenes (TABs) were found to be effectively preserved under similar conditions, highlighting the influence of molecular structure on persistence. acs.org

The transport of these hydrophobic compounds in the environment is largely governed by sorption to soil and sediment particles. mdpi.comacs.org The distribution coefficients (Kd) for LAS, the sulfonated derivatives of LABs, have been shown to increase with the length of the alkyl chain and the organic carbon content of the soil, indicating stronger sorption for heavier homologues. mdpi.comacs.org This implies that this compound, with its two phenyl groups and a C14 alkyl chain, would be strongly adsorbed to soil and sediment, leading to low mobility and potential for long-term accumulation in these compartments. The transport over long distances is less likely for the parent compound itself but could potentially occur if adsorbed to fine, mobile particulate matter.

Table 1: Factors Influencing the Environmental Transport of Long-Chain Alkylbenzenes (as analogs for this compound)

FactorInfluence on TransportReferences
Water Solubility Low solubility limits transport in the aqueous phase. oecd.org
Hydrophobicity (Kow) High hydrophobicity leads to strong partitioning to organic matter in soil and sediment. mdpi.comacs.org
Sorption Strong adsorption to soil and sediment particles reduces mobility. mdpi.comacs.org
Particle Transport Can be transported over distances if adsorbed to suspended particulate matter. nih.govtandfonline.com
Volatility Low vapor pressure limits atmospheric transport. oecd.org

Advanced Modeling of Environmental Degradation Pathways

Advanced modeling plays a crucial role in predicting the environmental fate and degradation of organic compounds where experimental data is scarce. For this compound, specific degradation models are not available in the literature. However, modeling approaches developed for related compounds like linear alkylbenzenes (LABs) and their sulfonated counterparts (LAS) can be extrapolated to understand its potential degradation pathways.

Environmental fate models, such as PHREEQC, have been used to simulate the transport and sorption of LAS in soil and aquifer systems. mdpi.com These models can incorporate various parameters, including adsorption-desorption kinetics, hydrodynamic properties of the medium, and biodegradation rates. mdpi.com For instance, modeling of LAS transport in agricultural soil columns has shown that heavier homologues exhibit stronger adsorption and slower elution, which would suggest that this compound would be relatively immobile in soil environments. mdpi.com

The biodegradation pathways of long-chain alkylbenzenes and other aromatic hydrocarbons are often elucidated through a combination of experimental analysis and pathway prediction models. Aerobic degradation of n-alkanes, a component of the this compound structure, typically proceeds via terminal or subterminal oxidation of the alkyl chain. mdpi.comslideshare.net For aromatic compounds, degradation is often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. oup.comnih.gov For diphenylamine, a related diaryl compound, biodegradation proceeds via dioxygenation of one of the aromatic rings, followed by cleavage of the molecule into aniline (B41778) and catechol, which are then further mineralized. nih.gov A similar initial attack on one of the phenyl rings of this compound is a plausible aerobic degradation pathway.

Under anaerobic conditions, the degradation pathways are different and less well-understood. For n-alkanes, one established mechanism is the addition of fumarate (B1241708) at a subterminal carbon of the alkyl chain, which has been observed for alkanes up to C20. nih.gov It is conceivable that a similar fumarate addition mechanism could be involved in the anaerobic activation of the tetradecane chain of this compound.

Quantitative Structure-Activity Relationship (QSAR) models are also valuable tools for predicting the environmental properties and fate of chemicals. acs.orgnih.gov These models correlate the chemical structure with properties like biodegradability, toxicity, and persistence. While specific QSAR models for this compound were not found, models developed for alkylbenzenes and other hydrocarbons could be adapted to estimate its environmental half-life and potential for bioaccumulation. Land use regression (LUR) models have also been employed to predict the spatial distribution of alkylbenzenes in the environment, driven by factors like traffic and proximity to sewage treatment plants, which could be relevant for understanding the distribution of this compound if its sources are similar. acs.orgnih.gov

Table 2: Potential Modeled Degradation Pathways for this compound Based on Analogous Compounds

Degradation ConditionProposed Initial StepKey Enzymes/MechanismsSubsequent Products (Hypothetical)References for Analogous Pathways
Aerobic Monoterminal or subterminal oxidation of the tetradecane chainAlkane monooxygenases (e.g., AlkB)Phenyl-substituted fatty acids mdpi.comresearchgate.net
Dioxygenation of a phenyl ringAromatic dioxygenasesDihydroxylated this compound, ring cleavage products oup.comnih.gov
Anaerobic Fumarate addition to the tetradecane chainAlkylsuccinate synthase (assA)(Phenyl-substituted alkyl)succinates nih.gov
Hydroxylation/Carboxylation of the phenyl ringUnspecifiedHydroxylated or carboxylated this compound psu.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.